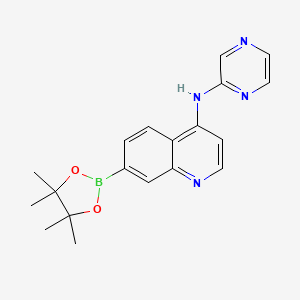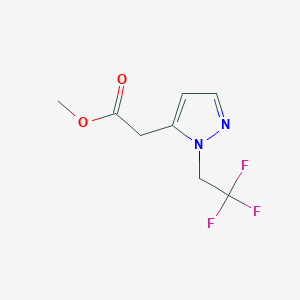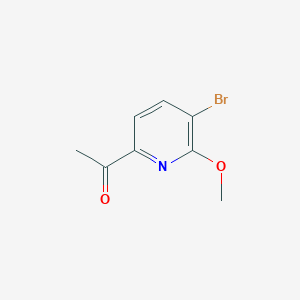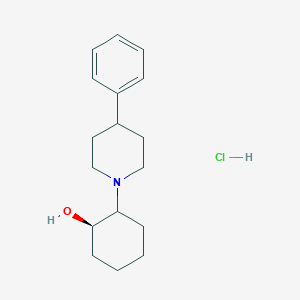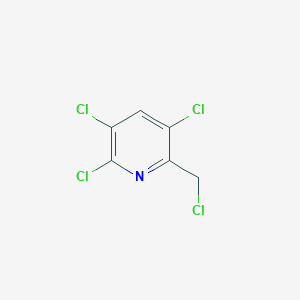
2,3,5-Trichloro-6-(chloromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trichloro-6-(chloromethyl)pyridine is an organic compound with the molecular formula C6H3Cl4N. It is a chlorinated derivative of pyridine, characterized by the presence of three chlorine atoms and a chloromethyl group attached to the pyridine ring. This compound is known for its use in various chemical syntheses and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-6-(chloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method is the chloromethylation of 2,3,5-trichloropyridine using formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds as follows:
Chlorination of Pyridine: Pyridine is first chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,3,5-trichloropyridine.
Chloromethylation: The 2,3,5-trichloropyridine is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves similar chlorination and chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Safety measures are crucial due to the toxic and corrosive nature of the reagents involved.
化学反応の分析
Types of Reactions
2,3,5-Trichloro-6-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the chlorinated pyridine can be achieved using reducing agents such as lithium aluminum hydride, leading to partially or fully dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dechlorinated pyridine derivatives.
科学的研究の応用
2,3,5-Trichloro-6-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 2,3,5-Trichloro-6-(chloromethyl)pyridine largely depends on its reactivity towards nucleophiles and its ability to form stable intermediates. The chloromethyl group is particularly reactive, allowing the compound to interact with various biological targets, including enzymes and receptors. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
2,3,6-Trichloro-5-(chloromethyl)pyridine: Similar structure but different chlorine substitution pattern.
2,3,5-Trichloro-6-methoxypyridine: Contains a methoxy group instead of a chloromethyl group.
2,3,5-Trichloropyridine: Lacks the chloromethyl group.
Uniqueness
2,3,5-Trichloro-6-(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both electron-withdrawing chlorine atoms and a reactive chloromethyl group makes it a versatile intermediate in organic synthesis, distinguishing it from other chlorinated pyridines.
This compound’s unique properties and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
特性
分子式 |
C6H3Cl4N |
|---|---|
分子量 |
230.9 g/mol |
IUPAC名 |
2,3,5-trichloro-6-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H3Cl4N/c7-2-5-3(8)1-4(9)6(10)11-5/h1H,2H2 |
InChIキー |
DZWOWMYGYWLIPE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=C1Cl)Cl)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)

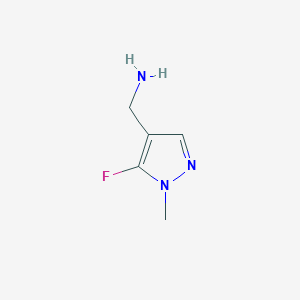

![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)




